3-[2-(3-NITROPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE
Overview
Description
3-[2-(3-Nitrophenoxy)acetamido]-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a nitrophenoxy group, and an acetamido linkage. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-nitrophenoxy)acetamido]-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, stirring at room temperature, or heating in a steam bath.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-Nitrophenoxy)acetamido]-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions can range from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions on the thiazole ring could introduce various functional groups.
Scientific Research Applications
3-[2-(3-Nitrophenoxy)acetamido]-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(3-nitrophenoxy)acetamido]-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to participate in various biological activities, including enzyme inhibition and receptor binding . The nitrophenoxy group can also contribute to the compound’s overall activity by interacting with different biological molecules.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole nucleus.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
3-[2-(3-Nitrophenoxy)acetamido]-N-(1,3-thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[[2-(3-nitrophenoxy)acetyl]amino]-N-(1,3-thiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S/c23-16(11-27-15-6-2-5-14(10-15)22(25)26)20-13-4-1-3-12(9-13)17(24)21-18-19-7-8-28-18/h1-10H,11H2,(H,20,23)(H,19,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYUEONLRXWOSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC=CC(=C2)[N+](=O)[O-])C(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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